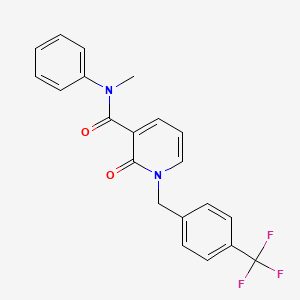
N-Methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H17F3N2O2 and its molecular weight is 386.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-Methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is an organic compound that exhibits significant potential in medicinal chemistry and drug development. Its unique structural features, particularly the trifluoromethyl group, enhance its biological activity, making it a subject of interest in various therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C19H18F3N2O
- Molecular Weight : 310.27 g/mol
- Key Functional Groups : Dihydropyridine ring, carbonyl group, and trifluoromethyl moiety.
The trifluoromethyl group is known to improve the compound's metabolic stability and lipophilicity, which are crucial for enhancing its bioavailability in biological systems .
Research indicates that this compound may act through multiple pathways:
- Enzyme Inhibition : The compound is suggested to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy regulation.
- Receptor Modulation : It may interact with various G protein-coupled receptors (GPCRs), influencing signaling pathways related to cellular responses .
Anticancer Activity
Studies have shown that compounds with similar structures exhibit anticancer properties by modulating cell signaling pathways and inducing apoptosis in cancer cells. For instance, the compound's ability to inhibit specific protein-protein interactions has been highlighted as a promising mechanism for cancer therapeutics .
Enzyme Inhibition Profiles
The following table summarizes the enzyme inhibition activity related to similar compounds:
This data indicates that modifications to the molecular structure can significantly enhance inhibitory potency against target enzymes.
Study 1: Inhibition of ACC Enzymes
A study evaluating the inhibitory effects of various derivatives of pyridinecarboxamides found that N-Methyl-2-oxo-N-phenyl derivatives significantly reduced the activity of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. The IC50 values ranged from nanomolar to micromolar concentrations depending on structural variations .
Study 2: Antitumor Effects in Cell Lines
In vitro studies using human cancer cell lines demonstrated that N-Methyl-2-oxo-N-phenyl derivatives could induce apoptosis through caspase activation pathways. The results showed a dose-dependent response with significant cytotoxicity at higher concentrations .
Propiedades
IUPAC Name |
N-methyl-2-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-25(17-6-3-2-4-7-17)19(27)18-8-5-13-26(20(18)28)14-15-9-11-16(12-10-15)21(22,23)24/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKADTJWVMBLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














